molecular formula C11H17BN2O2 B3283208 4-(Piperazin-1-ylmethyl)phenylboronic acid CAS No. 763120-63-4

4-(Piperazin-1-ylmethyl)phenylboronic acid

Cat. No.: B3283208
CAS No.: 763120-63-4
M. Wt: 220.08
InChI Key: MXWIZZUTFZHLIB-UHFFFAOYSA-N
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Description

Significance of Boronic Acids in Organic Synthesis and Chemical Biology

Boronic acids, characterized by a C–B bond and the formula R–B(OH)₂, are a class of organoboranes with remarkable versatility. sigmaaldrich.com First synthesized in 1860, their application in synthetic chemistry has grown exponentially due to their stability, low toxicity, and versatile reactivity. bldpharm.com In organic synthesis, they are indispensable building blocks, most notably for the formation of carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. bldpharm.comjapsonline.com This reaction has revolutionized the construction of complex molecules, including pharmaceuticals and agrochemicals. japsonline.com Beyond C-C bonds, boronic acids are used in Chan-Lam and Liebeskind-Srogl couplings to form carbon-heteroatom bonds. chemicalbook.commdpi.com

In the realm of chemical biology, the significance of boronic acids stems from their unique ability to act as Lewis acids and form reversible covalent complexes with molecules containing diol functionalities, such as sugars, glycoproteins, and amino acids. sigmaaldrich.comchemicalbook.commdpi.com This property is harnessed for various applications:

Molecular Recognition and Sensing: Their capacity to bind with saccharides makes them ideal for developing sensors for glucose and other carbohydrates. sigmaaldrich.comjapsonline.com

Drug Design: The boronic acid moiety is a key feature in several therapeutic agents. For example, the drug bortezomib (B1684674) utilizes its boronic acid group to inhibit proteasomes, which is effective in chemotherapy. mdpi.com They are also explored as inhibitors for various enzymes. mdpi.com

Bioconjugation and Drug Delivery: The reversible bonding capability of boronic acids is used to create bioconjugates for applications like live-cell imaging and targeted drug delivery systems that can respond to specific biological stimuli. nih.govsigmaaldrich.com

The low inherent toxicity of boronic acids, which often degrade to "green" boric acid, further enhances their appeal in pharmaceutical development. bldpharm.com

AreaKey Applications of Boronic Acids
Organic SynthesisSuzuki-Miyaura cross-coupling (C-C bond formation) bldpharm.comjapsonline.com
Organic SynthesisChan-Lam coupling (C-N or C-O bond formation) mdpi.com
Chemical BiologySaccharide sensors (e.g., for glucose monitoring) sigmaaldrich.comjapsonline.com
Medicinal ChemistryEnzyme inhibitors (e.g., proteasome inhibitors like Bortezomib) mdpi.com
BiotechnologyBioconjugation and targeted drug delivery nih.govsigmaaldrich.com

Role of Piperazine (B1678402) Derivatives in Medicinal Chemistry and Materials Science

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. nih.gov This simple scaffold is a cornerstone in medicinal chemistry, found in the molecular structure of numerous notable drugs. organoborons.com The versatility of the piperazine ring allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of a molecule. bldpharm.com

Key attributes of the piperazine moiety that contribute to its prevalence in drug design include:

Structural Rigidity and Polarity: The chair conformation and the two nitrogen atoms provide a combination of structural rigidity and a large polar surface area. bldpharm.com

Improved Physicochemical Properties: Incorporating a piperazine ring often enhances water solubility and oral bioavailability. bldpharm.com

Versatile Synthetic Handle: The nitrogen atoms can be readily substituted, allowing for the attachment of various functional groups to modulate target affinity and specificity. organoborons.combldpharm.com

Consequently, piperazine derivatives are integral to a wide range of therapeutic agents.

Therapeutic ClassExamples of Piperazine-Containing Drug Areas
AntipsychoticsClozapine nih.gov
AntidepressantsVortioxetine nih.gov
AnxiolyticsBuspirone nih.gov
Antihistamines-
Anticancer Agents-
Antiviral Agents-

Beyond medicine, piperazine derivatives are finding applications in materials science. Researchers have used piperazine as a building block for constructing aggregation-induced emission (AIE) materials, leveraging its electron-donating ability and specific conformation. It has also been employed as a water-soluble cross-linking agent in the synthesis of high-performance polyimide (PI) aerogels, enhancing their mechanical and thermal properties.

Overview of Hybrid Phenylboronic Acid-Piperazine Architectures in Academic Investigations

Given the distinct and valuable properties of phenylboronic acids and piperazine scaffolds, their integration into a single molecular entity presents a compelling strategy for creating novel, multifunctional compounds. The combination of a piperazine and a boronic acid group within one molecule has the potential to yield entirely new biological activities.

Academic research has begun to explore these hybrid architectures. For instance, a series of benzyl (B1604629) piperazine derivatives of boronic acids have been synthesized through the reductive amination of 2-formylphenylboronic acid with various N-substituted piperazines. Structural analysis of these novel derivatives reveals features that make them promising candidates for biologically active compounds. The rationale for creating such hybrids is to merge the biological recognition capabilities of the boronic acid moiety with the favorable pharmacokinetic profile and versatile structural handle of the piperazine ring. This could lead to the development of targeted therapeutic agents or sophisticated chemical probes. The study of compounds like 4-(Piperazin-1-ylmethyl)phenylboronic acid is part of this broader effort to design and investigate potentially bifunctional molecules.

Properties

IUPAC Name

[4-(piperazin-1-ylmethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13,15-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWIZZUTFZHLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCNCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations Involving 4 Piperazin 1 Ylmethyl Phenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

4-(Piperazin-1-ylmethyl)phenylboronic acid is a versatile reagent in palladium-catalyzed cross-coupling reactions, primarily utilized for the formation of carbon-carbon (C-C) bonds. The presence of both a boronic acid moiety and a piperazinylmethyl group imparts unique reactivity and functionality to this compound, making it a valuable building block in the synthesis of complex organic molecules.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and heterobiaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netwur.nl this compound serves as an effective coupling partner in these reactions, reacting with a wide range of aryl and heteroaryl halides or triflates. The general scheme for the Suzuki-Miyaura coupling involving this boronic acid is depicted below:

Suzuki-Miyaura coupling reaction of this compound

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction with this compound.

The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, a phosphine ligand, and a base in a suitable solvent system. The piperazine (B1678402) moiety can be unprotected or protected, for instance as a tert-butoxycarbonyl (Boc) derivative, to modulate its reactivity and solubility.

The utility of this compound in Suzuki-Miyaura coupling is demonstrated in the synthesis of diverse libraries of biaryl and heterobiaryl compounds. The piperazine unit provides a site for further functionalization, allowing for the introduction of additional molecular complexity.

Table 1: Representative Examples of Suzuki-Miyaura Coupling with Phenylboronic Acids

Aryl Halide/Triflate Boronic Acid Catalyst Ligand Base Solvent Yield (%)
4-Bromoacetophenone Phenylboronic acid Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O 95
2-Chloropyridine Phenylboronic acid Pd₂(dba)₃ XPhos K₃PO₄ Dioxane 88
1-Iodo-4-nitrobenzene 4-Methoxyphenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ DME/H₂O 92

This table presents generalized conditions and yields for Suzuki-Miyaura reactions with various phenylboronic acids to illustrate the broad applicability of the reaction. Specific conditions for this compound would require optimization based on the coupling partner.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate, [Ar-Pd(II)-X].

Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the boronic acid to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species, [Ar'B(OH)₃]⁻. This boronate then reacts with the [Ar-Pd(II)-X] complex to form a new intermediate, [Ar-Pd(II)-Ar'], and displaces the halide.

Reductive Elimination: The diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar'], undergoes reductive elimination to form the C-C bond of the biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The piperazinylmethyl substituent in this compound can influence the catalytic cycle in several ways. The basic nitrogen atoms of the piperazine ring could potentially interact with the palladium center or influence the electronic properties of the phenylboronic acid, thereby affecting the rate of transmetalation. However, detailed mechanistic studies specifically elucidating the role of the piperazinylmethyl group are not extensively reported. It is plausible that under acidic conditions, protonation of the piperazine nitrogen could alter the electronic nature of the boronic acid and its reactivity.

The choice of ligand is crucial for the success of the Suzuki-Miyaura coupling, as it influences the stability, activity, and selectivity of the palladium catalyst. acs.org Phosphine ligands are commonly employed, and their steric and electronic properties can be fine-tuned to optimize the reaction for specific substrates. For reactions involving functionalized boronic acids like this compound, the ligand can play a role in preventing catalyst deactivation and promoting efficient turnover.

Research has shown that piperazine-based ligands can be effective in palladium-catalyzed cross-coupling reactions. researchgate.net This suggests that the piperazine moiety of the boronic acid substrate itself might have some coordinating effect, although this is speculative without specific studies. The optimization of reaction conditions, including the choice of palladium source, ligand, base, and solvent, is essential to achieve high yields and purity of the desired biaryl or heterobiaryl products.

Table 2: Common Ligands for Suzuki-Miyaura Coupling and Their Characteristics

Ligand Structure Key Features
Triphenylphosphine (PPh₃) P(C₆H₅)₃ Common, inexpensive, suitable for many simple couplings.
Buchwald Ligands (e.g., XPhos, SPhos) Bulky dialkylbiaryl phosphines Highly active for challenging couplings, including those with sterically hindered substrates and aryl chlorides.

The selection of an appropriate ligand from such a diverse array is a critical aspect of method development for Suzuki-Miyaura reactions involving this compound.

While palladium is the most common catalyst for cross-coupling reactions with boronic acids, other transition metals such as nickel and copper have also been shown to catalyze similar transformations.

Nickel-Catalyzed Suzuki-Miyaura Coupling: Nickel catalysts are a more earth-abundant and less expensive alternative to palladium and have been shown to be effective in Suzuki-Miyaura couplings, particularly for substrates that are challenging for palladium, such as aryl chlorides. rsc.orgnih.govepa.gov The general mechanism is similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. While specific examples utilizing this compound are not widely documented, the reactivity of arylboronic acids in nickel-catalyzed systems is well-established. researchgate.netresearchgate.netrsc.org

Copper-Catalyzed Reactions: Copper catalysts can mediate various transformations of boronic acids, including C-N and C-O bond formation (Chan-Lam coupling) and have also been reported to catalyze Suzuki-Miyaura type reactions. researchgate.netnih.govnih.govnih.govmdpi.comrsc.org These reactions often proceed via different mechanisms than their palladium-catalyzed counterparts and may require different reaction conditions. The development of copper-catalyzed cross-coupling reactions with this compound could offer alternative synthetic routes to valuable compounds.

Suzuki-Miyaura Coupling for C-C Bond Formation (e.g., Biaryl and Heterobiaryl Synthesis)

Reversible Covalent Interactions of the Boronic Acid Moiety

The boronic acid functional group is known for its ability to form reversible covalent bonds with diols. This property is the basis for various applications in sensing, separation, and drug delivery.

Phenylboronic acids, including this compound, can react with compounds containing 1,2- or 1,3-diol functionalities, such as sugars, to form five- or six-membered cyclic boronate esters. wur.nlnih.govresearchgate.net This interaction is a reversible covalent process, and the equilibrium between the free boronic acid and the boronate ester is dependent on factors such as pH, the concentration of the diol, and the pKa of the boronic acid. mdpi.comdoi.org

Reversible covalent interaction of phenylboronic acid with a diol

Figure 2: Reversible formation of a cyclic boronate ester from a phenylboronic acid and a 1,2-diol.

The binding affinity of phenylboronic acids for different sugars varies depending on the structure and stereochemistry of the sugar. Generally, there is a higher affinity for fructose over glucose. mdpi.com The presence of the piperazinylmethyl group in this compound is expected to influence its aqueous solubility and pKa, which in turn would affect its binding affinity and the pH range over which it effectively binds to sugars. This property makes such compounds candidates for the development of sensors for detecting biologically important diols like glucose. nih.govnih.govnih.gov

Table 3: General Binding Affinities of Phenylboronic Acid for Various Sugars

Sugar Relative Binding Affinity
Fructose ++++
Galactose +++
Mannose ++

This table provides a qualitative representation of the typical binding affinities of phenylboronic acids for different sugars. The actual binding constants would need to be determined experimentally for this compound.

Condensation Reactions with Various Nucleophiles

Phenylboronic acids are known to participate in condensation reactions with a variety of nucleophiles. The presence of the piperazine group in this compound can influence these reactions. The basic nitrogen atoms of the piperazine ring can act as an internal base or coordinating site, potentially modulating the reactivity of the boronic acid.

Detailed research findings on the specific condensation reactions of this compound with a wide range of nucleophiles are not extensively documented in publicly available literature. However, based on the known reactivity of analogous aminophenylboronic acids, it is anticipated to react with diols, amino acids, and other nucleophiles to form corresponding boronate esters and other adducts. The piperazine moiety could potentially facilitate intramolecular catalysis in these condensation reactions.

Table 1: Plausible Condensation Reactions of this compound

NucleophileExpected ProductPotential Role of Piperazine Moiety
Diols (e.g., ethylene glycol)Cyclic boronate esterIntramolecular base catalysis
α-Amino acidsBoroxazolidone derivativesCoordination and activation
HydroxylaminesN-B-O heterocyclesIntramolecular catalysis

Catalytic Applications of Phenylboronic Acids

Phenylboronic acids have emerged as versatile catalysts in organic synthesis, primarily leveraging their Lewis acidic nature to activate substrates.

Arylboronic acids are effective catalysts for the dehydrative condensation of carboxylic acids and amines to form amides, offering a greener alternative to stoichiometric coupling reagents researchgate.net. The general mechanism involves the formation of a mixed anhydride intermediate between the carboxylic acid and the boronic acid. This intermediate is more susceptible to nucleophilic attack by the amine nih.gov.

The catalytic cycle is believed to proceed through the following steps:

Formation of a boronic acid anhydride: Two molecules of the boronic acid can dehydrate to form a boroxine (B1236090), or the boronic acid can react with the carboxylic acid to form a mixed anhydride.

Activation of the carboxylic acid: The mixed anhydride is a highly activated form of the carboxylic acid.

Nucleophilic attack: The amine attacks the carbonyl carbon of the activated carboxylic acid.

Product formation and catalyst regeneration: The tetrahedral intermediate collapses to form the amide and regenerate the boronic acid catalyst.

The presence of the basic piperazine group in this compound could potentially enhance its catalytic activity through intramolecular base catalysis, facilitating the deprotonation of the carboxylic acid or the amine.

While phenylboronic acids are not direct catalysts for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for triazole synthesis, molecules containing both a boronic acid and a potential ligand for copper can play a role in such transformations. The piperazine moiety in this compound can act as a ligand, coordinating to the copper(I) catalyst mdpi.com.

In the context of CuAAC, the piperazine group could:

Stabilize the active Cu(I) species: Preventing oxidation to the inactive Cu(II) state.

Increase the solubility of the catalyst: Facilitating the reaction in various solvents.

Influence the reaction rate: By modulating the electronic environment of the copper center.

Direct experimental evidence for the use of this compound in this specific context is limited. However, the known coordination chemistry of piperazine derivatives with copper suggests its potential to influence copper-catalyzed processes mdpi.com.

Intrinsic Reactivity and Stability Considerations

The utility of phenylboronic acids in synthesis is often limited by their intrinsic reactivity and stability, particularly their susceptibility to protodeboronation and oxidation.

Protodeboronation is a significant decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond wikipedia.org. This reaction is often an undesired side reaction in cross-coupling reactions wikipedia.org. The rate of protodeboronation is highly dependent on the reaction conditions, especially pH, and the electronic nature of the substituents on the phenyl ring nih.gov.

For phenylboronic acids containing basic groups, such as the piperazine in this compound, the mechanism of protodeboronation can be complex. The basic nitrogen can be protonated, influencing the electronic character of the aryl ring and the speciation of the boronic acid wikipedia.org. Electron-donating groups generally increase the rate of protodeboronation, and the aminomethyl group is electron-donating.

Table 2: Factors Influencing Protodeboronation of Arylboronic Acids

FactorInfluence on Protodeboronation RateRationale
pH Highly pH-dependent nih.govAffects the speciation of the boronic acid (boronic acid vs. boronate anion) nih.gov.
Electron-donating substituents Generally increases rate rsc.orgIncreases the electron density at the ipso-carbon, facilitating protonolysis.
Electron-withdrawing substituents Generally decreases rate rsc.orgDecreases the electron density at the ipso-carbon.
Presence of a basic group Can accelerate or decelerate depending on pH and proximity to the boronic acid wikipedia.orgAffects the electronic nature of the ring and can participate in intramolecular proton transfer.

Phenylboronic acids are susceptible to oxidation, which can lead to the formation of phenols as byproducts. This oxidation can be mediated by various oxidants, including air (autoxidation), especially in the presence of base and metal ions.

The mechanism of oxidation is not fully elucidated but is thought to involve the formation of a boronate anion, which is more susceptible to oxidation than the neutral boronic acid. The presence of the electron-donating piperazin-1-ylmethyl group on the phenyl ring would be expected to increase the electron density of the aromatic ring, potentially making the C-B bond more susceptible to oxidative cleavage.

Advanced Structural Elucidation and Computational Analysis

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual atoms.

¹H NMR (Proton NMR): The proton NMR spectrum of 4-(Piperazin-1-ylmethyl)phenylboronic acid is expected to show distinct signals corresponding to each type of proton. The protons on the phenyl ring typically appear as two doublets in the aromatic region (approximately 7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons (-CH₂-) connecting the phenyl ring to the piperazine (B1678402) moiety would likely produce a singlet at around 3.5-3.7 ppm. The eight protons of the piperazine ring would appear as multiplets or broad singlets, typically in the 2.5-3.0 ppm range, due to their complex spin-spin coupling and conformational exchange. The N-H proton of the piperazine ring would be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The hydroxyl protons of the boronic acid group (-B(OH)₂) are also expected to produce a broad singlet, which is often exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons would show signals in the 125-140 ppm range, with the carbon atom attached to the boronic acid group (ipso-carbon) often being difficult to detect due to quadrupolar relaxation. The benzylic carbon is expected around 60-65 ppm. The four distinct carbons of the piperazine ring would resonate in the 45-55 ppm region.

¹¹B NMR (Boron-11 NMR): ¹¹B NMR is specifically used to characterize boron-containing compounds. For arylboronic acids, the boron atom is in a trigonal planar environment (sp² hybridized), which typically results in a broad signal in the range of +27 to +33 ppm relative to a BF₃·OEt₂ standard. sdsu.edursc.org This chemical shift confirms the presence and electronic state of the boron atom within the boronic acid functionality. sdsu.edunsf.govresearchgate.net

NucleusExpected Chemical Shift (ppm)Description
¹H~7.2-7.8Aromatic protons (phenyl ring, AA'BB' system)
¹H~3.5-3.7Benzylic protons (-CH₂-)
¹H~2.5-3.0Piperazine ring protons (-CH₂-CH₂-)
¹HVariable (broad)Piperazine N-H proton
¹HVariable (broad)Boronic acid -OH protons
¹³C~125-140Aromatic carbons
¹³C~60-65Benzylic carbon (-CH₂-)
¹³C~45-55Piperazine ring carbons
¹¹B~+27 to +33Boronic acid boron atom

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the molecule. For this compound (Molecular Formula: C₁₁H₁₇BN₂O₂), the expected molecular weight is approximately 220.14 g/mol .

In an MS experiment, the molecule would be ionized to form a molecular ion [M+H]⁺. The subsequent fragmentation would likely follow predictable pathways:

Alpha-cleavage: The bond between the benzylic carbon and the phenyl ring can break, leading to the formation of a stable tropylium-like cation or a piperazinylmethyl radical. A key fragment observed in benzylpiperazine compounds is the tropylium (B1234903) ion at m/z 91. xml-journal.netresearchgate.net

Piperazine Ring Fragmentation: The piperazine ring can undergo cleavage, typically losing fragments like C₂H₄N, resulting in characteristic ions. researchgate.netnih.gov Common fragments for the piperazine moiety include ions at m/z 56 and m/z 70. xml-journal.net

Loss of Boronic Acid Group: Fragmentation can involve the loss of the boronic acid group or parts of it, such as H₂O or BO₂. Studies on phenylboronic acid have shown that fragments like BO⁻ and BO₂⁻ are common. nih.gov

m/z ValuePossible Fragment IdentityFragmentation Pathway
~221[M+H]⁺Protonated Molecular Ion
~129[C₈H₁₁N₂]⁺Loss of the phenylboronic acid moiety
91[C₇H₇]⁺Formation of tropylium ion from benzyl (B1604629) group
85[C₄H₉N₂]⁺Piperazine ring fragment
56[C₃H₆N]⁺Characteristic piperazine ring fragment

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

O-H Stretching: A very broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded O-H groups of the boronic acid. specac.com

N-H Stretching: A moderate, somewhat broad peak around 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine in the piperazine ring. pressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene (B1212753) and piperazine groups) are observed as stronger bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). vscht.czmasterorganicchemistry.com

C-C Stretching: Aromatic C=C in-ring stretching vibrations give rise to moderate to sharp peaks in the 1400-1600 cm⁻¹ region. vscht.cz

B-O Stretching: A strong, characteristic absorption band for the B-O single bond stretch is expected in the 1300-1400 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The C-N stretching of the aliphatic amine would be visible in the 1020-1250 cm⁻¹ region. orgchemboulder.com

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad, strong)O-H StretchBoronic Acid (-OH)
3300-3500 (moderate)N-H StretchPiperazine (-NH)
3000-3100 (weak-medium)C-H StretchAromatic (sp² C-H)
2850-2960 (medium-strong)C-H StretchAliphatic (sp³ C-H)
1400-1600 (multiple, sharp)C=C StretchAromatic Ring
1300-1400 (strong)B-O StretchBoronic Acid (B-O)
1020-1250 (medium)C-N StretchAliphatic Amine

Chromatographic Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography - HPLC, Liquid Chromatography-Mass Spectrometry - LC-MS)

Chromatographic methods are essential for determining the purity of a compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of pharmaceutical compounds and synthetic intermediates. For this compound, a reversed-phase HPLC method would typically be employed. waters.com This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient mixture of water (often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and a polar organic solvent like acetonitrile (B52724) or methanol. scirp.orgscirp.org The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram, typically using a UV detector set to a wavelength where the phenyl ring absorbs strongly (e.g., ~254 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. scirp.org This technique is not only used for purity assessment but also for identifying impurities by their mass-to-charge ratio. An LC-MS method for this compound would use similar chromatographic conditions as HPLC, with the eluent being introduced into the mass spectrometer. scirp.org Electrospray ionization (ESI) in positive mode would be suitable for this molecule, as the piperazine nitrogen is readily protonated. scirp.orgscirp.org This allows for the confirmation of the molecular weight of the main peak and the tentative identification of any co-eluting impurities.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. This technique yields bond lengths, bond angles, and torsional angles, offering an exact three-dimensional picture of the molecule in the solid state.

While specific crystallographic data for this compound is not widely published, analysis of structurally similar compounds allows for a reliable prediction of its key conformational features.

Molecular Conformation: Numerous crystallographic studies of piperazine-containing molecules have shown that the piperazine ring overwhelmingly adopts a stable chair conformation. mdpi.comresearchgate.neted.ac.uknih.gov In this conformation, the substituents on the nitrogen atoms can be in either axial or equatorial positions. For the benzyl group on one nitrogen and the hydrogen on the other, the bulkier benzyl group would be expected to occupy the more sterically favorable equatorial position to minimize steric hindrance. ed.ac.uk

Dihedral Angles: The spatial relationship between the phenyl ring and the piperazine ring is defined by dihedral angles. In related arylpiperazine structures, the plane of the phenyl ring is typically rotated relative to the mean plane of the piperazine ring. mdpi.com The dihedral angle between the phenyl ring and the piperazine ring in similar structures can vary, but often falls within a range of 20° to 85°, depending on the substitution pattern and crystal packing forces. mdpi.com This rotation is a result of balancing steric effects and electronic interactions.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state architecture of this compound is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. The molecule possesses multiple functional groups capable of participating in these interactions: the boronic acid group [-B(OH)₂] and the piperazine moiety, which contains both a secondary amine (N-H) and a tertiary amine.

The primary hydrogen bond donors are the hydroxyl (-OH) groups of the boronic acid and the secondary amine (-NH) of the piperazine ring. The acceptors include the oxygen atoms of the boronic acid and the nitrogen atoms of the piperazine ring. This duality allows for the formation of extensive and robust hydrogen-bonding networks, often leading to the creation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional supramolecular structures. rsc.orgunimi.it

In the crystalline state, it is common for boronic acids to form dimers or oligomers through hydrogen bonds between their -B(OH)₂ groups. Specifically, two boronic acid molecules can form a stable cyclic dimer involving two pairs of O-H···O hydrogen bonds. Furthermore, the piperazine ring's N-H group can form hydrogen bonds with the boronic acid's oxygen atoms or the tertiary nitrogen of a neighboring piperazine ring, further stabilizing the crystal lattice. unimi.it The presence of water molecules in a hydrated crystal form can act as a bridge, connecting molecules through additional hydrogen bonds. unimi.it

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
Functional GroupPotential RoleSpecific Atoms
Boronic Acid (-B(OH)₂)Donor & AcceptorO-H (Donor), Oxygen lone pairs (Acceptor)
Piperazine (Secondary Amine)Donor & AcceptorN-H (Donor), Nitrogen lone pair (Acceptor)
Piperazine (Tertiary Amine)AcceptorNitrogen lone pair (Acceptor)

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of this compound at an atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. researchgate.net By employing functionals such as B3LYP combined with a suitable basis set like 6-311++G(d,p), the molecular geometry of this compound can be optimized to find its most stable conformation. researchgate.net

This optimization process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape. For instance, DFT calculations can predict the planarity of the phenyl ring, the chair conformation of the piperazine ring, and the orientation of the boronic acid group relative to the aromatic ring. researchgate.net The analysis of the electronic structure provides information on the distribution of electron density and the nature of chemical bonds within the molecule.

Table 2: Predicted Geometric Parameters from DFT Optimization (Illustrative)
ParameterDescriptionTypical Predicted Value
C-C (phenyl)Aromatic carbon-carbon bond length~1.40 Å
C-BPhenyl carbon to boron bond length~1.56 Å
B-OBoron to oxygen bond length~1.37 Å
C-N (piperazine)Carbon-nitrogen bond length in the piperazine ring~1.47 Å
∠ C-B-OAngle within the boronic acid group~120°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller gap suggests higher reactivity. acadpubl.eu

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the nitrogen atoms of the piperazine moiety. The LUMO is likely concentrated on the electron-deficient boronic acid group and the phenyl ring.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. deeporigin.comnih.gov It helps in identifying the electrophilic and nucleophilic sites. researchgate.net In the MEP map of this compound, negative potential regions (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. acadpubl.euresearchgate.net Positive potential regions (colored blue) would be found around the hydrogen atoms of the boronic acid's hydroxyl groups and the piperazine's N-H group, highlighting sites for nucleophilic attack. acadpubl.euresearchgate.net

Table 3: FMO and MEP Characteristics of this compound
AnalysisKey FeaturePredicted Location/RegionImplication
FMOHOMOPhenyl ring, Piperazine NitrogensNucleophilic / Electron-donating sites
LUMOBoronic acid group, Phenyl ringElectrophilic / Electron-accepting sites
MEPNegative Potential (Red/Yellow)Oxygen and Nitrogen atomsNucleophilic sites, H-bond acceptors
Positive Potential (Blue)Hydroxyl and Amine HydrogensElectrophilic sites, H-bond donors

The insights gained from DFT, FMO, and MEP analyses can be integrated to build predictive models for the reactivity and interaction profiles of this compound. These models are invaluable for understanding how the molecule will behave in different chemical environments.

The MEP map directly predicts the most probable sites for non-covalent interactions, particularly hydrogen bonding. nih.gov The blue regions (positive potential) on the -OH and N-H groups indicate strong hydrogen bond donor capabilities, while the red regions (negative potential) on the oxygen and nitrogen atoms show their acceptor strength.

These computational predictions allow for a rational understanding of the molecule's behavior. For instance, the boronic acid's known affinity for diols, forming boronate esters, can be understood through the electrophilic nature of the boron atom and the nucleophilic character of the diol's oxygen atoms. Similarly, the basicity and nucleophilicity of the piperazine nitrogens can be predicted and quantified. This predictive capability is crucial for applications in medicinal chemistry and materials science, where understanding molecular interactions is key to designing new functional molecules.

Research Applications and Emerging Areas for 4 Piperazin 1 Ylmethyl Phenylboronic Acid

Applications in Medicinal Chemistry Research and Drug Design Principles

The dual functionalities of 4-(Piperazin-1-ylmethyl)phenylboronic acid make it a valuable building block in the design and synthesis of new therapeutic agents. The piperazine (B1678402) ring is a common feature in many approved drugs, valued for its ability to improve physicochemical properties like solubility and bioavailability, while the boronic acid group can form reversible covalent bonds with biological targets. nih.gov

The unique structure of this compound serves as a foundation for developing novel pharmacophores—the essential molecular features responsible for a drug's biological activity. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a versatile scaffold that can be easily modified to enhance target affinity and specificity. nih.gov Its presence often improves aqueous solubility and oral bioavailability, crucial properties for drug candidates. nih.gov

This compound is also instrumental in creating chemical probes, which are specialized small molecules used to study biological systems. By attaching fluorescent tags or other reporter groups to the piperazine nitrogen, researchers can synthesize probes to visualize and investigate the roles of specific proteins or pathways in cellular processes.

Boronic acids are well-known for their ability to inhibit serine proteases by forming a stable, reversible covalent bond with the active site serine residue. This mechanism mimics the tetrahedral transition state of peptide bond hydrolysis. This principle is famously exploited in the anticancer drug Bortezomib (B1684674), a dipeptide boronic acid that targets the proteasome. nih.gov The proteasome is a multi-catalytic protease complex responsible for degrading most intracellular proteins; its inhibition is a validated strategy in cancer therapy. nih.gov

Derivatives of this compound can be designed to target specific proteases. The phenylboronic acid group acts as the "warhead," while the substituted piperazine tail can be modified to achieve selective binding to the target enzyme's active site, potentially leading to the development of new-generation enzyme inhibitors. nih.gov Clinically approved proteasome inhibitors are typically modified small peptides that preferentially target the β5 active site of the proteasome. nih.gov

DrugWarheadMechanism of ActionTarget
Bortezomib Boronic AcidReversible inhibition of the 26S proteasomePrimarily β5 subunit
Carfilzomib EpoxyketoneIrreversible inhibition of the 26S proteasomePrimarily β5 subunit
Ixazomib Boronic AcidReversible inhibition of the 26S proteasome (oral prodrug)Primarily β5 subunit

This table presents examples of proteasome inhibitors and their mechanisms.

In modern drug discovery, generating large libraries of diverse compounds for high-throughput screening is a critical step. This compound is an ideal scaffold for this purpose. The two distinct reactive sites—the secondary amine on the piperazine ring and the boronic acid group—allow for sequential or orthogonal chemical modifications.

For instance, the piperazine nitrogen can be functionalized through reactions like acylation, alkylation, or reductive amination to introduce a wide array of chemical groups. Subsequently, the boronic acid can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to connect to other aromatic systems. This versatility enables the rapid synthesis of a large and diverse library of compounds from a single, common starting material, significantly accelerating the process of identifying new drug leads.

The chemokine receptors CXCR1 and CXCR2 are G-protein coupled receptors that play a pivotal role in inflammatory responses by mediating the recruitment of neutrophils. nih.gov Antagonizing these receptors is a promising therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and severe asthma. nih.gov

Research has led to the discovery of potent, noncompetitive boronic acid antagonists for CXCR1/2. nih.gov One such compound, 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517), demonstrated significant inhibition of CXCL1-induced calcium flux in human polymorphonuclear cells with an IC50 of 38 nM. nih.govacs.org Further optimization of this class of compounds to improve metabolic stability led to the development of molecules like 6-(2-boronic acid-5-trifluoromethoxy-benzylsulfanyl)-N-(4-fluoro-phenyl)-nicotinamide (SX-576), which showed potent dual antagonism at both CXCR1 and CXCR2 receptors (IC50 values of 31 nM and 21 nM, respectively). nih.gov The this compound scaffold provides a valuable starting point for designing novel antagonists in this class, where the piperazine group can be modified to fine-tune receptor binding and pharmacokinetic properties.

CompoundTarget(s)IC50 Value(s)Key Finding
SX-517 CXCR1/CXCR238 nM (CXCL1-induced Ca2+ flux)First reported boronic acid chemokine antagonist. nih.govacs.org
SX-576 CXCR1/CXCR231 nM (CXCR1), 21 nM (CXCR2)Optimized for improved metabolic stability and potent in vivo activity. nih.gov
Navarixin CXCR2N/ACyclic urea bioisostere that inhibited PMN recruitment in clinical studies. nih.gov
AZD-5069 CXCR2N/AUnder development for moderate to severe COPD. nih.gov

This table summarizes key CXCR1/2 antagonists, highlighting the role of boronic acids in this therapeutic area.

Contributions to Chemical Biology and Biosensing Technologies

Beyond drug discovery, the unique chemical properties of the boronic acid group have been leveraged in the field of chemical biology and for the development of advanced biosensors.

Phenylboronic acid (PBA) and its derivatives have the remarkable ability to form reversible covalent complexes with 1,2- or 1,3-diols, a chemical feature found in saccharides like glucose. rsc.orgnih.gov This interaction is the basis for a wide range of glucose-sensing technologies. rsc.org At physiological pH, the binding of glucose to the boronic acid group converts the neutral, hydrophobic boron species into a negatively charged, hydrophilic boronate ester. mdpi.com

Design of Functionalized Polymeric Assemblies for Stimuli-Triggered Release Systems

The dual-responsive nature of this compound makes it a compelling building block for the creation of sophisticated stimuli-triggered release systems. Polymeric assemblies functionalized with this compound can be engineered to release encapsulated cargo, such as therapeutic agents, in response to specific environmental cues like changes in pH or the presence of glucose.

The piperazine moiety, with its secondary amine groups, can be protonated or deprotonated depending on the ambient pH. This allows for the development of pH-responsive polymeric systems. mdpi.com Under acidic conditions, protonation of the piperazine ring would lead to increased hydrophilicity and electrostatic repulsion between polymer chains, potentially causing the polymeric assembly to swell or disassemble and release its payload. rsc.org

Table 1: Potential Stimuli-Triggered Release Mechanisms

Stimulus Responsive Moiety Mechanism of Release Potential Application
Low pH Piperazine Protonation leads to increased hydrophilicity and electrostatic repulsion, causing swelling or disassembly of the polymer matrix. Targeted drug delivery to acidic microenvironments, such as tumors or sites of inflammation.
High pH Phenylboronic Acid Formation of anionic boronate complexes can alter polymer solubility and conformation. pH-sensitive drug release in alkaline environments.

| Glucose | Phenylboronic Acid | Competitive binding of glucose displaces diol crosslinks, leading to polymer disassembly. | Self-regulated insulin (B600854) delivery systems for diabetes treatment. nih.gov |

Detailed research into polymers incorporating this compound would be necessary to optimize the release kinetics and sensitivity to these stimuli. The interplay between the pH-responsiveness of the piperazine and the glucose-responsiveness of the boronic acid could enable the design of multi-responsive systems with highly specific release profiles.

Probes for Elucidating Complex Biological Pathways

The ability of this compound to interact with specific biological molecules makes it a candidate for the development of chemical probes to study complex biological pathways. The phenylboronic acid moiety can selectively bind to cis-diol-containing biomolecules, such as glycoproteins and ribonucleosides, which are often dysregulated in disease states. nih.gov

By functionalizing this compound with a reporter group, such as a fluorophore, it could be used to visualize and quantify the expression and localization of specific glycans on the cell surface or within cellular compartments. mdpi.com Changes in glycan expression are associated with numerous physiological and pathological processes, including cancer progression and immune responses. nih.gov Probes based on this compound could therefore serve as valuable tools for cancer diagnosis and for studying the role of glycosylation in cell signaling.

The piperazine group could further enhance the utility of such probes by influencing their cellular uptake and subcellular localization. Its pH-responsive nature might be exploited for targeted accumulation in specific organelles with distinct pH environments, such as endosomes or lysosomes. mdpi.com

Table 2: Potential Biological Probing Applications

Target Biomolecule Probing Mechanism Potential Information Gained
Cell Surface Glycoproteins (Sialic Acids) Binding of phenylboronic acid to cis-diols on glycans. nih.gov Elucidation of changes in glycosylation patterns in cancer and other diseases.
Ribonucleosides Formation of boronate esters with the ribose sugar moiety. Investigation of RNA metabolism and function.

| Intracellular pH Gradients | pH-dependent protonation of the piperazine moiety affecting probe properties (e.g., fluorescence). | Mapping of pH changes within cellular compartments and their role in biological processes. |

The development of such probes would require careful design and synthesis to incorporate appropriate reporting tags and to ensure specificity for the target biomolecule.

Integration in Advanced Materials Science

The unique combination of a diol-binding site and a pH-sensitive group in this compound makes it a versatile building block for the construction of advanced functional materials.

Building Block for Self-Assembled Systems and Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to construct complex and ordered structures from molecular components. The reversible nature of the boronic acid-diol interaction is well-suited for the formation of dynamic and self-healing materials. msu.edu this compound can be used as a component in the self-assembly of macrocycles, cages, and polymers through the formation of boronate ester linkages with polyol compounds. msu.edu

The piperazine moiety can participate in hydrogen bonding and host-guest interactions, providing an additional level of control over the self-assembly process. rsc.org The pH-responsiveness of the piperazine can be used to trigger the assembly or disassembly of the supramolecular structure, leading to the creation of smart materials that can respond to their environment. rsc.org

Development of Functional Materials with Specific Sensing Capabilities

The selective binding of the phenylboronic acid group to diols can be harnessed to develop sensors for saccharides and other diol-containing molecules. rsc.org When incorporated into a polymer or other material matrix, the binding of an analyte to the this compound unit can induce a measurable change in the material's properties, such as its fluorescence, color, or conductivity. nih.gov

For example, a fluorescent sensor could be designed where the binding of glucose to the boronic acid moiety modulates the fluorescence emission of a nearby fluorophore. The piperazine group could also play a role in the sensing mechanism, for instance, by influencing the local environment of the sensing unit in a pH-dependent manner. This could allow for the development of sensors that are responsive to multiple stimuli. mdpi.com

Organic Monomer Applications in Covalent Organic Frameworks (COFs) and Electronic Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. tcichemicals.com Boronic acids are key monomers in the synthesis of boronate-ester-linked COFs. rsc.org While specific research on the use of this compound in COF synthesis is not yet prevalent, its structure suggests it could be a valuable monomer.

The bifunctional nature of this molecule, with the boronic acid available for framework formation and the piperazine group available for post-synthetic modification, is highly advantageous. The piperazine units within the COF pores could be functionalized to introduce catalytic sites, enhance gas sorption selectivity, or serve as proton conductors. The inherent basicity of the piperazine could also be utilized for applications in catalysis or CO2 capture. researchgate.net

In the realm of electronic materials, the incorporation of this monomer into conjugated polymers could impart new functionalities. The electron-donating nature of the piperazine group could influence the electronic properties of the resulting polymer, potentially finding applications in organic electronics. bldpharm.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Insulin

Future Research Directions and Unexplored Potential

Advancements in Sustainable and Scalable Synthetic Methodologies

While established methods for synthesizing substituted phenylboronic acids exist, a primary focus for future research will be the development of more sustainable and scalable production processes for 4-(piperazin-1-ylmethyl)phenylboronic acid. nih.govgoogle.comgeorganics.sk Current multi-step syntheses often rely on expensive catalysts, hazardous organolithium reagents, and require significant purification, limiting their cost-effectiveness and environmental viability for large-scale production. google.com

Future research should prioritize the development of "green" chemistry protocols. This includes exploring transition-metal-free catalytic borylation reactions, which offer an attractive and more environmentally benign alternative to traditional methods. mdpi.com Electrochemical synthesis is another promising frontier, providing efficient and selective methods for creating organoboron compounds through processes like direct electrolysis and metal-free organocatalysis. researchgate.net Furthermore, adapting mild and highly efficient protocols, such as the one-minute ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide, could lead to rapid and scalable transformations. rsc.org The development of one-pot reaction sequences, combining steps like C-H activation and borylation, could significantly improve atom economy and reduce waste. nih.gov

Table 1: Comparison of Synthetic Methodologies for Phenylboronic Acids
MethodologyTypical CharacteristicsFuture Research Goal for this compound
Traditional Grignard/OrganolithiumMulti-step, uses hazardous reagents, low temperatures, moderate yields. google.comgeorganics.skReplace with safer, more cost-effective reagents.
Palladium-Catalyzed CouplingHigh cost of catalyst, potential for metal contamination in the final product. nih.govDevelop low-loading catalyst systems or explore base-metal alternatives. thieme.de
Transition-Metal-Free BorylationEnvironmentally sustainable, utilizes Lewis base activation. mdpi.comOptimize catalyst-free conditions for the specific substrate.
Electrochemical SynthesisHigh efficiency and selectivity, sustainable. researchgate.netDevelop a robust electrochemical cell setup for scalable synthesis.

Deeper Mechanistic Understanding of Complex Chemical and Biological Interactions

A significant area for future investigation lies in elucidating the intricate mechanisms governing the interactions of this compound in both chemical and biological systems. The molecule's dual functionality necessitates a multi-faceted approach.

The boronic acid group is known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property crucial for applications like glucose sensing and drug delivery. georganics.sknih.gov Future studies should focus on the kinetics and thermodynamics of its binding to biologically relevant diols, such as those found on cell surface glycoproteins. Understanding how factors like pH and the presence of competing molecules affect these binding events is critical. nih.govsemanticscholar.org

Simultaneously, the piperazine (B1678402) moiety is a well-established pharmacophore found in numerous drugs targeting the central nervous system (CNS), often interacting with serotonin (B10506) and dopamine (B1211576) receptors. biosynce.comresearchgate.net Research is needed to determine if the piperazine ring in this specific compound retains affinity for these or other biological targets. biosynce.comwisdomlib.org Investigating the potential for synergistic or antagonistic interactions between the boronic acid's binding activity and the piperazine's pharmacological effects is a key unexplored area. Advanced techniques like NMR spectroscopy and X-ray crystallography could be employed to characterize the intermediates and complexes formed during these interactions. rsc.org

Table 2: Key Interactions for Mechanistic Investigation
Molecular MoietyPotential Interaction PartnerResearch QuestionInvestigative Technique
Phenylboronic AcidGlycoproteins, SaccharidesWhat is the binding affinity and selectivity for different biological diols? nih.govFluorescence Spectroscopy, Isothermal Titration Calorimetry
PiperazineSerotonin/Dopamine ReceptorsDoes the moiety retain activity at CNS receptors? biosynce.comresearchgate.netReceptor Binding Assays, In vitro Functional Assays
Whole MoleculeEnzyme Active Sites (e.g., proteases)Can the boronic acid act as a warhead while the piperazine tail interacts with other pockets? nih.govEnzyme Kinetics, X-ray Crystallography
Whole MoleculeBacterial Cell WallsCan the boronic acid target peptidoglycans to enhance antibacterial activity? acs.orgMinimum Inhibitory Concentration (MIC) assays, Electron Microscopy

Expansion of Biological Research Applications Through Rational Design and High-Throughput Screening

The core structure of this compound serves as an excellent scaffold for rational drug design and the generation of compound libraries for high-throughput screening (HTS). nih.gov Future research should systematically explore how modifications to this scaffold impact biological activity.

Rational design strategies can be employed to create derivatives with tailored properties. nih.gov For instance, adding electron-withdrawing groups to the phenyl ring could lower the pKa of the boronic acid, enabling stronger diol binding at physiological pH. acs.org Conversely, modifying the substituents on the distal nitrogen of the piperazine ring could modulate its basicity and steric profile, potentially altering its affinity for pharmacological targets or improving its pharmacokinetic properties. nih.gov These rationally designed derivatives can then be synthesized and tested for a range of activities, including anticancer, antibacterial, and antiviral effects. nih.govnih.gov

Complementing this approach, HTS platforms can be used to screen libraries of derivatives against a wide array of biological targets, potentially uncovering unexpected activities. researchgate.net This unbiased approach could identify novel uses for this class of compounds that would not be predicted from their constituent parts alone. nih.gov

Integration with Advanced Computational Methods and Artificial Intelligence for Accelerated Discovery

Furthermore, computational techniques like molecular docking and quantum mechanical studies can provide deep insights into the binding interactions between the compound and its biological targets. biorxiv.org These in silico methods can help identify key amino acid residues involved in binding and guide the rational design of more potent and selective inhibitors. biorxiv.org

Table 3: Application of AI and Computational Tools in the Research Pipeline
Discovery StageAI/Computational ToolSpecific Application for this compound
Target IdentificationNatural Language Processing (NLP), Network BiologyMine literature to identify new potential biological targets. mdpi.com
Hit DiscoveryVirtual Screening, Generative ModelsScreen virtual libraries for binding affinity; design novel derivatives. mdpi.comelsevier.com
Lead OptimizationMachine Learning (QSAR, ADME prediction)Predict efficacy and pharmacokinetic properties to guide chemical modifications. elsevier.commerck.com
Mechanistic InsightMolecular Dynamics, Quantum MechanicsSimulate binding poses and calculate binding free energies. biorxiv.org

Exploration of Novel Material Integrations and Multi-Responsive Systems

The future potential of this compound extends beyond pharmaceuticals into the realm of advanced materials. The boronic acid moiety is a key component in "smart" materials that respond to specific stimuli. semanticscholar.org Research should explore the incorporation of this compound into polymers to create novel hydrogels, nanoparticles, and films.

The ability of the boronic acid to bind with diols makes it an ideal candidate for creating glucose-responsive materials for self-regulated insulin (B600854) delivery systems. researchgate.net Furthermore, the boronic ester linkage is often pH-sensitive, allowing for the design of drug delivery vehicles that release their payload specifically within the acidic microenvironment of tumors. nih.gov

The presence of the piperazine group adds a potential second layer of responsiveness. This could lead to the development of multi-responsive systems that react to both pH/glucose (via the boronic acid) and other chemical signals that interact with the piperazine nitrogen atoms. rsc.org Such materials could be used in sophisticated sensors, self-healing polymers, and targeted delivery platforms where a combination of stimuli is required to trigger a response. nih.govrsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-(Piperazin-1-ylmethyl)phenylboronic acid, and how do reaction parameters affect yield?

  • The Suzuki-Miyaura cross-coupling reaction is a primary method, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids . Key parameters include solvent choice (e.g., THF or DMF), base selection (e.g., Na₂CO₃), and temperature control (60–100°C). Post-synthesis purification via column chromatography or recrystallization is critical, as impurities can affect downstream applications. Storage at 0–6°C in inert atmospheres minimizes degradation .

Q. Which characterization techniques are critical for verifying the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms bond connectivity and boron coordination. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity (>97% as per industrial standards) . Elemental analysis validates empirical formulas, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like B-O and N-H bonds.

Q. What are the key challenges in handling and storing phenylboronic acid derivatives?

  • Moisture sensitivity and oxidative deboronation are major issues. Storage under anhydrous conditions (e.g., desiccators at 0–6°C) and inert gas environments (N₂ or Ar) are recommended . For aqueous applications, buffered solutions (pH 4.6–9.0) stabilize the boronic acid-diol esterification equilibrium .

Advanced Research Questions

Q. How does pH influence the binding affinity of this compound to glycoproteins, and how can this be optimized?

  • The compound’s boronic acid group forms pH-dependent reversible esters with diols (e.g., sialic acid). At physiological pH (7.4), binding constants (K) for Neu5Ac are ~37.6, sevenfold higher than glucose due to trigonal boron coordination stabilized by intramolecular B-N bonding . Optimize binding by adjusting buffer composition (e.g., sodium acetate/1-octanesulfonate at pH 4.6) and monitoring via ¹¹B NMR .

Q. What computational strategies predict the electronic and conformational behavior of this compound?

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model molecular orbitals, charge distribution, and vibrational spectra. Molecular docking studies (e.g., AutoDock Vina) simulate interactions with biological targets like viral glycoproteins, guiding drug design . For conformational analysis, compare experimental X-ray crystallography angles (e.g., 105.5–179.97° bond angles) with computed values .

Q. How can contradictory data on binding affinities under varying experimental conditions be resolved?

  • Anomalous pH-dependent binding (e.g., reduced affinity at higher pH for Neu5Ac) may arise from competing equilibria or solvent effects. Systematic studies using isothermal titration calorimetry (ITC) and variable-temperature NMR can decouple thermodynamic contributions . Co-solvents (e.g., DMSO) may stabilize reactive intermediates .

Q. What strategies improve the stability and bioactivity of this compound in biomedical applications?

  • Conjugation to nanoparticles (e.g., silica or iron oxide) via Huisgen cycloaddition enhances aqueous stability and reduces cytotoxicity . Functionalization with carbamoyl groups (e.g., 4-[(2-aminoethyl)carbamoyl]phenylboronic acid) improves glycoprotein binding at neutral pH .

Methodological Notes

  • Synthetic Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) to reduce side reactions in Suzuki couplings .
  • Binding Studies : Use surface plasmon resonance (SPR) for real-time monitoring of glycoprotein interactions .
  • Computational Validation : Cross-reference DFT-predicted vibrational frequencies with experimental FTIR data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.